molecular formula C28H26ClNO5S B2404177 N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-(tert-butyl)phenyl)sulfonyl)-2-chlorobenzamide CAS No. 448209-37-8

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-(tert-butyl)phenyl)sulfonyl)-2-chlorobenzamide

Cat. No. B2404177
CAS RN: 448209-37-8
M. Wt: 524.03
InChI Key: YEHPYQNQQDOYFM-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-(tert-butyl)phenyl)sulfonyl)-2-chlorobenzamide is a useful research compound. Its molecular formula is C28H26ClNO5S and its molecular weight is 524.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Sulfonamide Derivatives : Sulfonamides, including those with benzofuran and benzothiazole moieties, have been synthesized for various applications, highlighting their significance in medicinal chemistry and materials science. For instance, studies on the synthesis of sulfonamide derivatives showcase the development of compounds with potential inhibitory activity against enzymes or receptors, such as carbonic anhydrase inhibitors (Ilies et al., 2003), and their relevance in designing novel therapeutic agents.

Potential Therapeutic Applications

Antimicrobial and Antiproliferative Agents : Research has been conducted on the synthesis and evaluation of sulfonamide derivatives as antimicrobial and antiproliferative agents. These studies illustrate the versatility of sulfonamide-based compounds in addressing bacterial infections and cancer. For example, compounds synthesized for antimicrobial activity against various Gram-negative and Gram-positive bacterial strains highlight the therapeutic potential of sulfonamide derivatives (Abbasi et al., 2016).

Molecular Docking and Biological Screening

Enzyme Inhibitory Potential : Sulfonamide derivatives have been evaluated for their inhibitory potential against specific enzymes, indicating their utility in drug discovery and development. The enzyme inhibitory activities, assessed through in vitro and in silico studies, suggest these compounds as candidates for further therapeutic exploration. The research on new sulfonamides as α-glucosidase and acetylcholinesterase inhibitors, along with their in silico study, exemplifies this approach (Abbasi et al., 2019).

properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-tert-butylphenyl)sulfonyl-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClNO5S/c1-17(31)26-18(2)35-25-15-12-20(16-23(25)26)30(27(32)22-8-6-7-9-24(22)29)36(33,34)21-13-10-19(11-14-21)28(3,4)5/h6-16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHPYQNQQDOYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.